4-(Bromomethyl)-5,7-dimethoxy-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-5,7-dimethoxyisocoumarin is a synthetic organic compound belonging to the isocoumarin family Isocoumarins are a class of lactones characterized by a benzene ring fused to a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromomethyl-5,7-dimethoxyisocoumarin typically involves the bromination of 4-methyl-5,7-dimethoxyisocoumarin. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 4-bromomethyl-5,7-dimethoxyisocoumarin are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-5,7-dimethoxyisocoumarin undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
4-Bromomethyl-5,7-dimethoxyisocoumarin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromomethyl-5,7-dimethoxyisocoumarin involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to its binding affinity and specificity by interacting with hydrophobic pockets in target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with different positions of the methoxy groups.
4-Methyl-5,7-dimethoxyisocoumarin: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ochratoxins and Amicoumacins: Natural isocoumarin derivatives with significant biological activity.
Uniqueness
4-Bromomethyl-5,7-dimethoxyisocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromomethyl group makes it particularly useful in nucleophilic substitution reactions, while the methoxy groups enhance its solubility and stability .
Properties
CAS No. |
66074-74-6 |
---|---|
Molecular Formula |
C12H11BrO4 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
4-(bromomethyl)-5,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C12H11BrO4/c1-15-8-3-9-11(10(4-8)16-2)7(5-13)6-17-12(9)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
XUNPJUHEYORNAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=COC2=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.